molecular formula C18H23FO2 B1248494 Fluoroestradiol F-18 CAS No. 94153-53-4

Fluoroestradiol F-18

Katalognummer: B1248494
CAS-Nummer: 94153-53-4
Molekulargewicht: 289.4 g/mol
InChI-Schlüssel: KDLLNMRYZGUVMA-ZYMZXAKXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Significance of Estrogen Receptor Imaging in Research Contexts

The estrogen receptor is a crucial biomarker in several physiological and pathological processes. Approximately 75% of all breast cancers in women are ER-positive, making the ER a primary target for both therapy and imaging. siemens-healthineers.comnih.gov Visualizing ER expression throughout the body with high sensitivity and specificity provides researchers with invaluable insights. openmedscience.com It allows for the non-invasive assessment of ER status, which is a critical prognostic indicator in breast cancer. nih.gov Furthermore, understanding the distribution and activity of ERs is vital in studying their role in other conditions, including certain gynecological cancers, and in neurodegenerative and cardiovascular diseases. drugbank.comnih.govcancer.gov

Evolution of Estrogen Receptor Radiotracer Development

The journey to develop effective ER radiotracers has been a long and scientifically rigorous process. Early efforts focused on creating a radiolabeled version of estradiol, the most potent endogenous estrogen. openmedscience.com The development of 16α-[18F]fluoro-17β-estradiol, or Fluoroestradiol F-18 (FES), marked a significant milestone. nih.govnih.gov It was the first receptor-targeted positron emission tomography (PET) radiotracer developed for oncological applications. nih.govnih.gov The synthesis of FES required overcoming challenges in producing fluorine-18, converting it into a reactive form, and efficiently incorporating it into a suitable precursor molecule. nih.govnih.gov

Positioning of this compound within Advanced Molecular Imaging Research

This compound has established itself as a cornerstone of advanced molecular imaging research. nih.govnih.gov Its ability to provide a whole-body map of ER expression allows researchers to study the heterogeneity of ER expression within a single patient, a factor that can influence therapeutic responses. rsna.orgnih.gov FES-PET imaging is used in clinical trials to assess the efficacy of new ER-targeted therapies by measuring the degree of receptor blockade. aacrjournals.org This has proven instrumental in guiding dosage selection for novel drugs. aacrjournals.org The high correlation between FES uptake and ER expression as measured by traditional tissue-based assays has validated its use as a reliable imaging biomarker. aacrjournals.orgsnmjournals.orgsnmjournals.org

Eigenschaften

Key on ui mechanism of action

Estrogen receptor (ER)-positive breast cancers are a subset of breast cancers in which the cancerous tissue expresses estrogen receptors - these receptors provide a useful target for imaging and treatment agents. Fluoroestradiol F-18 is a fluorinated analog of estradiol that binds to estrogen receptors, allowing for PET imaging of lesions. Following exposure in an ER-positive breast cancer cell line (MCF-7), it was found that fluoroestradiol F-18 bound with a Kd of 0.13 ± 0.02 nM, a Bmax of 1901 ± 89 fmol/mg, and a IC50 = 0.085 nM.

CAS-Nummer

94153-53-4

Molekularformel

C18H23FO2

Molekulargewicht

289.4 g/mol

IUPAC-Name

(8R,9S,13S,14S,16R,17R)-16-(18F)fluoranyl-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C18H23FO2/c1-18-7-6-13-12-5-3-11(20)8-10(12)2-4-14(13)15(18)9-16(19)17(18)21/h3,5,8,13-17,20-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i19-1

InChI-Schlüssel

KDLLNMRYZGUVMA-ZYMZXAKXSA-N

SMILES

CC12CCC3C(C1CC(C2O)F)CCC4=C3C=CC(=C4)O

Isomerische SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)[18F])CCC4=C3C=CC(=C4)O

Kanonische SMILES

CC12CCC3C(C1CC(C2O)F)CCC4=C3C=CC(=C4)O

Andere CAS-Nummern

94153-53-4

Synonyme

(18F)FES
16 alpha-(18)-fluoro-17 beta-estradiol
16 alpha-fluoroestradiol
16 beta-fluoroestradiol
16-alpha-(18F)fluoro-17beta-estradiol
16-fluoroestradiol
16-fluoroestradiol, (16alpha, 17beta)-isomer, (18F)-labeled
16-fluoroestradiol, (16alpha,17beta)-isomer
16-fluoroestradiol, (16beta,17beta)-isomer, (18F)-labeled
16alpha-(18F)fluoro-17beta-estradiol
F-18 16alpha-fluoroestradiol

Herkunft des Produkts

United States

Radiochemical Synthesis and Production of Fluoroestradiol F-18 for Research Applications

Fundamental Radiosynthesis Pathways for Fluoroestradiol F-18

The production of [18F]FES predominantly follows a two-step, one-pot strategy involving the nucleophilic substitution of a precursor molecule with the fluorine-18 (18F) radionuclide, followed by a hydrolysis step to yield the final product. nih.govsnmjournals.org

Precursor Chemistry and Design

The most commonly utilized precursor for the synthesis of [18F]FES is 3-O-methoxymethyl-16β,17β-epiestriol-O-cyclic sulfone (MMSE). nih.govfrontiersin.org This precursor is favored due to its stability and high reactivity towards nucleophilic fluorination. nih.gov The MMSE precursor is a stable, crystalline compound that can be stored for extended periods at room temperature. nih.gov

Alternative precursors have also been investigated. For instance, a di-MOM (methoxymethyl) protected precursor, 3,17β-O-bis(methoxymethyl)-16β-O-p-nitrobenzenesulfonylestriol, was developed. This precursor demonstrated that the MOM protecting groups could be removed more rapidly during the hydrolysis step compared to the cyclic sulfate group in MMSE. nih.gov Researchers found the best results with a nosylate precursor after evaluating the reactivity and stability of three different sulfonate precursors at the C16 alcohol position. nih.gov

The design of the precursor is critical as it influences both the efficiency of the 18F-fluorination step and the subsequent deprotection (hydrolysis) step. The protecting groups on the precursor must be stable under the fluorination conditions but readily cleavable under mild hydrolysis conditions to prevent degradation of the final product.

18F-Fluorination Methods and Reaction Optimization

The incorporation of the 18F-fluoride ion into the precursor molecule is the cornerstone of [18F]FES synthesis. This process is typically achieved through nucleophilic substitution.

Nucleophilic fluorination involves the reaction of the [18F]fluoride ion with the precursor. nih.govfrontiersin.org The [18F]fluoride is produced in a cyclotron and is typically activated using a phase transfer catalyst, such as Kryptofix 2.2.2 (K222) in combination with a weak base like potassium carbonate (K2CO3), or with tetrabutylammonium bicarbonate (TBA·HCO3). frontiersin.orgnih.gov The choice of catalyst and solvent system is crucial for achieving high radiochemical yields. Acetonitrile is a commonly used solvent for this reaction. frontiersin.org

Studies have compared the catalytic efficiency of K222/K2CO3 and TBA·HCO3. While some earlier reports suggested higher yields with TBA·HCO3, other research found no significant difference in catalytic activity between the two systems under optimized conditions. frontiersin.org

Acid hydrolysis is the standard method, with hydrochloric acid (HCl) or sulfuric acid (H2SO4) being commonly used. nih.govnih.govnih.gov The use of 1 M H2SO4 has been shown to be highly reproducible and avoids the potential formation of chlorinated byproducts that can occur with HCl. nih.govnih.govsnmjournals.org Incomplete hydrolysis can lead to the presence of radiolabeled impurities, such as the partially hydrolyzed or unhydrolyzed intermediate, which can complicate purification. nih.govnih.gov To ensure complete conversion, some procedures employ a repeated hydrolysis step. nih.gov

The conditions for hydrolysis, including the choice of acid, its concentration, the reaction temperature, and duration, must be carefully optimized to maximize the yield of [18F]FES while minimizing the formation of byproducts. nih.govresearchgate.net

Nucleophilic Fluorination Techniques

Reaction Conditions and Yield Optimization Strategies

Optimizing reaction conditions is paramount for achieving high and reproducible radiochemical yields of [18F]FES. Key parameters that are frequently adjusted include temperature and reaction time.

The temperature and duration of both the fluorination and hydrolysis steps have a significant impact on the synthesis outcome. For the fluorination step, studies have investigated a range of temperatures, often between 105°C and 135°C, with reaction times varying from 5 to 15 minutes. frontiersin.org For instance, one study performed fluorination at 110°C for 7 minutes. snmjournals.org Another investigation found that microwave heating at 110°C for 4 minutes significantly improved 18F-fluoride incorporation compared to conventional heating. nih.gov

For the hydrolysis step, temperatures are also critical. One optimized procedure uses 1 M H2SO4 at 110°C for 10 minutes. snmjournals.org Microwave-assisted hydrolysis has been shown to dramatically reduce the reaction time, with one study achieving over 95% conversion in just 3 minutes at 120°C, a significant reduction from the 20 minutes required with conventional heating. nih.gov

The interplay between temperature and time is a key focus of optimization studies to achieve rapid synthesis with high yields. nih.govfrontiersin.org

Interactive Data Tables

Table 1: Comparison of Fluorination and Hydrolysis Conditions

ParameterMethod 1Method 2Method 3
Precursor MMSE snmjournals.orgMMSE nih.govMMSE frontiersin.org
Fluorination Catalyst K222/K2CO3 snmjournals.orgK222/K2CO3 nih.govK222/K2CO3 or TBA·HCO3 frontiersin.org
Fluorination Temp. 110°C snmjournals.org110°C (Microwave) nih.gov115°C frontiersin.org
Fluorination Time 7 min snmjournals.org4 min nih.gov15 min frontiersin.org
Hydrolysis Acid 1 M H2SO4 snmjournals.org2N HCl nih.govHydrochloric acid frontiersin.org
Hydrolysis Temp. 110°C snmjournals.org120°C (Microwave) nih.govNot specified
Hydrolysis Time 10 min snmjournals.org3 min nih.govNot specified
Reported Yield Up to 70% snmjournals.org~90% improvement with MW nih.gov48.7% (K222), 46.7% (TBA) frontiersin.org
Microwave-Assisted Radiosynthesis Enhancements

Microwave-assisted synthesis has emerged as a superior alternative to conventional heating methods for the production of ¹⁸F-FES, offering significant improvements in reaction time, yield, and purity. snmjournals.orgnih.gov The synthesis of ¹⁸F-FES is a two-step process involving the ¹⁸F-fluorination of a precursor, typically 3-methoxymethyl-16β,17β-epiestriol-O-cyclic sulfone (MMSE), followed by acid hydrolysis. nih.govnih.gov

Microwave heating has been shown to dramatically accelerate both the fluorination and hydrolysis steps. nih.gov Studies have demonstrated that over 90% ¹⁸F-fluorination can be achieved within 4 minutes at 110°C using a microwave reactor, a stark contrast to the more than 20 minutes required with conventional heating at the same temperature. nih.gov Similarly, the hydrolysis time is significantly reduced, by as much as seven-fold, at 120°C with microwave assistance. nih.govnih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for ¹⁸F-FES Synthesis

Parameter Microwave-Assisted Synthesis Conventional Heating Reference
Fluorination Time ~4 minutes at 110°C for >90% incorporation >20 minutes at 110°C nih.gov
Hydrolysis Time Reduction ~7-fold reduction at 120°C - nih.govnih.gov
Overall Radiochemical Yield ~55% (isolated) ~30% (isolated) snmjournals.org
Improvement in Yield ~85-90% - snmjournals.orgnih.govnih.gov
Total Synthesis Time ~30-38 minutes ~70-80 minutes nih.gov

Automated Synthesis Modules and Systems for this compound Production

The use of automated synthesis modules is standard for the production of ¹⁸F-FES, enhancing reliability, reproducibility, and radiation safety compared to manual methods. nih.gov

Design and Implementation of Automated Synthesizers

Various commercial and custom-built automated synthesis modules are utilized for ¹⁸F-FES production. Commonly used systems include the GE TRACERlab™ MX, Eckert & Ziegler Modular-Lab, and Synthra RNplus modules. nih.govnih.govnih.govmdpi.com These systems are typically designed for a one-pot, two-step synthesis process. nih.govsnmjournals.org

The general automated process involves several key stages:

[¹⁸F]Fluoride Trapping and Elution: The cyclotron-produced [¹⁸F]fluoride is trapped on an anion exchange cartridge and then eluted into the reaction vessel. bjrs.org.brnih.gov

Azeotropic Drying: The [¹⁸F]fluoride is dried, often through azeotropic distillation with acetonitrile, to ensure anhydrous conditions for the subsequent nucleophilic substitution. bjrs.org.brfrontiersin.org

Radiolabeling: The precursor, such as MMSE dissolved in a suitable solvent like acetonitrile, is added to the dried K[¹⁸F]F complex, and the mixture is heated. nih.govfrontiersin.org

Hydrolysis: After the fluorination reaction, an acid, typically hydrochloric acid (HCl), is added, and the mixture is heated to remove protecting groups. nih.govnih.govnih.gov Some protocols utilize a two-step hydrolysis to improve the yield and purity. nih.gov

Purification: The crude product is then purified, most commonly using High-Performance Liquid Chromatography (HPLC) or Solid-Phase Extraction (SPE). bjrs.org.brnih.gov

The flexibility of modular systems allows for customization of the synthesis sequence and reaction conditions to optimize the yield and quality of the final product. nih.gov

Reproducibility and Scalability for Research Batches

Automated synthesis systems provide high reproducibility for the production of ¹⁸F-FES, which is crucial for consistent research batches. nih.gov Studies have reported reproducible decay-corrected radiochemical yields of 40 ± 5.0% (n=12) using an Eckert & Ziegler system. nih.gov Another fully automatic method using a GE TracerLab MX module with a disposable cassette system reported a decay-corrected radiochemical yield of 45.3 ± 2.8%. nih.gov The use of disposable cassettes further enhances the reproducibility and simplifies the process. nih.gov

The automated approach minimizes variations that can occur with manual synthesis, leading to a reliable and desirable qualitative product. nih.gov These systems are also scalable, allowing for the production of sufficient quantities of ¹⁸F-FES for multiple research studies from a single synthesis run. researchgate.net

Table 2: Performance of Different Automated Synthesis Modules for ¹⁸F-FES Production

Synthesis Module Radiochemical Yield (Decay-Corrected) Total Synthesis Time Reference
Eckert & Ziegler Modular-Lab 40 ± 5.0% (n=12) 80 minutes nih.gov
GE TRACERlab™ MX 45.3 ± 2.8% Not specified nih.gov
GE TRACERlab® MXFDG Reproductive yield 75 minutes bjrs.org.br
Home-built multi-purpose module 30-35% 75-80 minutes snmjournals.org
CFN-MPS-200 High <50 minutes frontiersin.org

Purification Methodologies for Radiochemical Purity

Achieving high radiochemical purity is essential for the use of ¹⁸F-FES in research. The primary methods for purification are High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE).

High-Performance Liquid Chromatography (HPLC) Purification

Semi-preparative HPLC is a widely used and effective method for purifying ¹⁸F-FES. nih.govnih.gov This technique separates ¹⁸F-FES from unreacted precursor, radiolabeled side products, and other impurities. nih.gov

A common HPLC setup involves a reversed-phase column, such as a C18 or phenyl column, with a mobile phase typically consisting of a mixture of ethanol or acetonitrile and water. nih.govnih.govredalyc.org For example, a mobile phase of 50% ethanol in water or 40% acetonitrile in water has been successfully used. nih.govredalyc.org The flow rate can be optimized to reduce the analysis time; for instance, increasing the flow from 1.0 mL/min to 1.2 mL/min can shorten the run time from 30 to 18 minutes. redalyc.org

Following HPLC separation, the collected fraction containing ¹⁸F-FES is typically reformulated into a physiologically compatible solution. This often involves a solid-phase extraction step to remove the HPLC solvents. snmjournals.org HPLC purification consistently yields ¹⁸F-FES with high radiochemical purity, often exceeding 97%. nih.gov

Solid-Phase Extraction (SPE) Techniques

SPE offers a simpler and faster alternative to HPLC for the purification of ¹⁸F-FES. bjrs.org.brnih.gov This technique is particularly advantageous when combined with cleaner synthesis methods like microwave-assisted radiosynthesis, which produce fewer impurities. nih.gov

The SPE process typically involves trapping the neutralized crude reaction mixture on a C18 cartridge. nih.gov Unwanted byproducts and the precursor can be washed away, and the purified ¹⁸F-FES is then eluted. Some methods employ a series of cartridges to enhance purification. For example, a combination of OASIS WAX and Sep-Pak QMA cartridges has been used. nih.gov

Table 3: Comparison of HPLC and SPE Purification for ¹⁸F-FES

Purification Method Advantages Disadvantages Typical Purity Reference
HPLC High resolution, effective separation of impurities Longer purification time, potential for product loss during collection >97% nih.gov
SPE Faster, simpler, can increase overall yield Lower resolution than HPLC, may be less effective for complex mixtures High, especially with optimized synthesis nih.govnih.gov

Molecular Mechanism of Action and Estrogen Receptor Interaction of Fluoroestradiol F-18

Estrogen Receptor Binding Kinetics

The binding kinetics of ¹⁸F-FES to estrogen receptors have been characterized in various cellular models, providing quantitative measures of its affinity and interaction.

The dissociation constant (Kd) is a measure of the binding affinity of a ligand for its receptor. A lower Kd value indicates a higher binding affinity. In the ER-positive human breast cancer cell line MCF-7, the Kd for ¹⁸F-FES has been determined to be 0.13 ± 0.02 nM. drugbank.comdrugcentral.orgfda.govnucmedtutorials.comfda.govmedscape.come-century.us Studies using other cellular models, such as MDA-MB-231 cells engineered to express wild-type ER (WT-ER), have reported a Kd of 0.07 ± 0.03 nM. snmjournals.org In the same study, cell lines with specific mutations in the estrogen receptor (Y537S-ER and Y537C-ER) showed slightly higher Kd values of 0.98 ± 0.54 nM and 0.24 ± 0.03 nM, respectively, though these differences were not statistically significant. snmjournals.org Another study using HEK293T cells transfected with ERα reported a Kd of 94 nM, and 51 nM when co-transfected with ERβ. thieme-connect.com

Table 1: Dissociation Constant (Kd) of ¹⁸F-FES in Various Cellular Models

Cell Line Receptor Status Kd (nM) Source(s)
MCF-7 ER-positive 0.13 ± 0.02 drugbank.comdrugcentral.orgfda.govnucmedtutorials.comfda.govmedscape.come-century.us
MDA-MB-231 WT-ER 0.07 ± 0.03 snmjournals.org
MDA-MB-231 Y537S-ER Mutant 0.98 ± 0.54 snmjournals.org
MDA-MB-231 Y537C-ER Mutant 0.24 ± 0.03 snmjournals.org
HEK293T ERα transfected 94 thieme-connect.com

The maximum binding capacity (Bmax) represents the total number of binding sites in a given tissue or cell preparation. For ¹⁸F-FES in MCF-7 cells, the Bmax has been measured at 1901 ± 89 fmol/mg of protein. drugbank.comdrugcentral.orgfda.govnucmedtutorials.comfda.govmedscape.come-century.us This high value indicates a large number of estrogen receptors available for binding in these cells.

Table 2: Maximum Binding Capacity (Bmax) of ¹⁸F-FES

Cell Line Bmax (fmol/mg protein) Source(s)

The half-maximal inhibitory concentration (IC50) is the concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. In MCF-7 cells, the IC50 for ¹⁸F-FES, in the presence of a competitor, was found to be 0.085 nM. drugbank.comdrugcentral.orgfda.govnucmedtutorials.comfda.govmedscape.come-century.us In studies with engineered MDA-MB-231 cells, the IC50 was 0.13 nM in MCF-7 cells and 0.10 nM in 231 WT ER cells. nih.gov Further studies on mutant cell lines reported IC50 values of 0.19 ± 0.11 nM for WT-ER, 0.22 ± 0.09 nM for Y537S-ER, and 0.18 ± 0.09 nM for Y537C-ER. snmjournals.org Another study reported an IC50 of 82 nM in HEK293T cells transfected with ERα alone and 51 nM when co-transfected with both ERα and ERβ. thieme-connect.com

Table 3: Half Maximal Inhibitory Concentration (IC50) of ¹⁸F-FES

Cell Line Competitor IC50 (nM) Source(s)
MCF-7 Not specified 0.085 drugbank.comdrugcentral.orgfda.govnucmedtutorials.comfda.govmedscape.come-century.us
MCF-7 Not specified 0.13 nih.gov
MDA-MB-231 WT ER Not specified 0.10 nih.gov
MDA-MB-231 WT ER Not specified 0.19 ± 0.11 snmjournals.org
MDA-MB-231 Y537S-ER Mutant Not specified 0.22 ± 0.09 snmjournals.org
MDA-MB-231 Y537C-ER Mutant Not specified 0.18 ± 0.09 snmjournals.org
HEK293T ERα transfected Cold Estradiol 82 thieme-connect.com

Measurement of Maximum Binding Capacity (Bmax)

Specificity and Affinity of Fluoroestradiol F-18 for Estrogen Receptors

The utility of ¹⁸F-FES as an imaging agent relies on its high specificity and affinity for estrogen receptors, particularly the alpha subtype (ERα). aacrjournals.orgnih.gov

¹⁸F-FES exhibits binding properties that are very similar to the endogenous estrogen, 17β-estradiol. richtlijnendatabase.nlresearchgate.net The relative binding affinity of ¹⁸F-FES compared to estradiol is high, reported to be in the range of 60-100%. gehealthcare.comcancer.gov This similarity in binding affinity allows ¹⁸F-FES to effectively trace the presence and activity of estrogen receptors in a manner that reflects the behavior of natural estrogens. richtlijnendatabase.nl The binding of ¹⁸F-FES to the sex hormone-binding globulin (SHBG), a protein that transports estrogens in the blood, is also comparable to that of estradiol. richtlijnendatabase.nlsnmjournals.org

Competitive binding assays are used to assess how other compounds that interact with the estrogen receptor affect the binding of ¹⁸F-FES. These studies are crucial for understanding the potential for drug interactions and for evaluating the efficacy of ER-targeted therapies.

Fulvestrant is a selective estrogen receptor down-regulator (SERD) that competitively binds to the estrogen receptor. nih.gov Studies have shown that treatment with fulvestrant leads to a dose-dependent reduction in ¹⁸F-FES uptake in ER-positive breast cancer cells. aacrjournals.orgnih.gov This reduction in ¹⁸F-FES binding is attributed to both competitive binding at the receptor site and the downregulation of total ERα protein levels induced by fulvestrant. aacrjournals.orgnih.gov The IC50 for the reduction in ¹⁸F-FES uptake with fulvestrant treatment was found to be similar to the IC50 for the downregulation of ERα protein expression, which was 4.4 nmol/L. aacrjournals.orgnih.gov These findings demonstrate that ¹⁸F-FES imaging can be used to monitor the pharmacodynamic effects of ER modulators like fulvestrant. aacrjournals.orgnih.gov

Comparative Binding Studies with Endogenous Estrogens

Intracellular Accumulation and Retention Mechanisms

Once administered intravenously, this compound, being lipophilic like estradiol, diffuses passively across the cell membrane. nih.gov Inside the cell, it binds to estrogen receptors located in the nucleus. nih.gov This binding is the primary mechanism for its accumulation and retention within ER-positive cells. The strength of this binding is significant, with studies in ER-positive breast cancer cell lines (MCF-7) determining a high affinity. nucmedtutorials.comfda.govdrugbank.com

The retention of ¹⁸F-FES within the cell allows for PET imaging to visualize and quantify the ER status of tumors throughout the body. researchgate.netdrugbank.com This is particularly valuable for assessing ER expression in metastatic lesions, where biopsies may be difficult or impractical. snmjournals.org The accumulation is a receptor-mediated process; in the absence of functional ERs, there is no significant uptake. nih.gov For instance, studies using ER-negative cell lines or those with a mutated, non-functional ER ligand-binding pocket showed minimal ¹⁸F-FES uptake, comparable to background levels. nih.gov

It has been suggested that the binding of ¹⁸F-FES to sex hormone-binding globulin (SHBG) may enhance its uptake in ER-positive tumors by protecting the ligand from metabolism and facilitating its delivery to receptor-containing cells. nih.gov Once internalized, SHBG may also slow the efflux of the tracer, further contributing to its retention and providing a larger pool for receptor binding. snmjournals.org

Interaction with Plasma Proteins and Implications for Receptor Binding

Following intravenous administration, a substantial portion of this compound circulates in the bloodstream bound to plasma proteins. nucmedtutorials.comfda.govdrugbank.cominvivochem.cn Approximately 95% of the compound is protein-bound, primarily to sex hormone-binding globulin (SHBG) and albumin. drugbank.cominvivochem.cn This protein binding is a critical determinant of the biodistribution and bioavailability of ¹⁸F-FES for tissue uptake. snmmi.orgsnmjournals.org

This compound exhibits a significant binding affinity for SHBG. snmmi.orgnih.gov While its relative binding affinity for SHBG is about 9.5% to 10% of that of estradiol, this interaction is crucial for its transport to target tissues. richtlijnendatabase.nlnih.gov It is estimated that approximately 45% of circulating ¹⁸F-FES is bound to SHBG, although this can vary depending on the plasma concentration of SHBG in the individual. richtlijnendatabase.nlnih.govosti.gov

The binding to SHBG is thought to be necessary for the efficient delivery of ¹⁸F-FES to ER-positive tissues. nih.gov This is supported by the observation that other estrogen analogs with lower SHBG affinity have shown suboptimal tumor uptake in humans. snmjournals.orgnih.gov However, there is also evidence suggesting that high levels of SHBG can have an inverse relationship with ¹⁸F-FES tumor uptake. nih.govsnmjournals.org This suggests that while some level of SHBG binding is beneficial for transport and protection from metabolism, excessively high levels may reduce the amount of free ¹⁸F-FES available to bind to estrogen receptors in the target tissue. snmjournals.orgnih.gov The transfer of ¹⁸F-FES between SHBG and albumin is rapid, ensuring that equilibrium is maintained in the circulation. osti.gov

ParameterCell LineValue
Dissociation Constant (Kd)MCF-70.13 ± 0.02 nM
Maximum Binding Capacity (Bmax)MCF-71901 ± 89 fmol/mg
Half Maximal Inhibitory Concentration (IC50)MCF-70.085 nM
Table 1: In Vitro Binding Affinity of this compound in an ER-Positive Human Breast Cancer Cell Line. nucmedtutorials.comfda.govdrugbank.com
ProteinBinding StatusImplication
Sex Hormone Binding Globulin (SHBG)Approximately 45% of circulating ¹⁸F-FES is bound to SHBG. richtlijnendatabase.nlnih.govosti.govEssential for transport and protection from metabolism, but high levels may decrease tumor uptake. nih.govsnmjournals.orgnih.gov
AlbuminDistributes approximately 1:1 with SHBG-bound ¹⁸F-FES due to high plasma concentration. snmjournals.orgContributes to the overall high plasma protein binding (95%). drugbank.cominvivochem.cn
Table 2: Plasma Protein Binding of this compound.

Preclinical Evaluation of Fluoroestradiol F-18 in Animal Models

In Vitro Cellular Uptake and Receptor Quantification Studies

The preclinical assessment of Fluoroestradiol F-18 (¹⁸F-FES) relies heavily on in vitro studies to characterize its interaction with estrogen receptors (ERs). These studies are foundational for understanding its potential as a diagnostic imaging agent.

Use of Estrogen Receptor-Positive Cell Lines (e.g., MCF-7, T47D)

Estrogen receptor-positive (ER+) breast cancer cell lines, most notably MCF-7 and T47D, are standard models for evaluating the uptake and binding of ¹⁸F-FES. mdpi.comrsna.org In vitro studies with MCF-7 cells, which endogenously express ERα, have been crucial for determining the binding specificity of ¹⁸F-FES. nih.gov Competitive binding assays in MCF-7 cells demonstrated a half-maximal inhibitory concentration (IC50) of 0.13 nM (95% CI 0.12–0.15 nM), indicating a high binding affinity. nih.gov Another study reported an IC50 of 0.085 nM and a maximal binding capacity (Bmax) of 1901 ± 89 fmol/mg in MCF-7 cells. drugbank.com

Similarly, T47D cells, another ER+ breast cancer cell line, are utilized in preclinical evaluations. mdpi.com Studies have shown specific uptake of ¹⁸F-FES derivatives in T47D tumor xenografts, further confirming the tracer's utility in ER-positive models. mdpi.comresearchgate.netnih.gov The use of these cell lines allows for the quantification of receptor binding and the assessment of how effectively ¹⁸F-FES can be displaced by other estrogenic compounds, confirming its mechanism of action. mdpi.com

Table 1: In Vitro Binding Characteristics of ¹⁸F-FES in ER+ Cell Lines

Cell Line Parameter Value Reference
MCF-7 IC50 0.13 nM (95% CI 0.12–0.15 nM) nih.gov
MCF-7 IC50 0.085 nM drugbank.com
MCF-7 Bmax 1901 ± 89 fmol/mg drugbank.com
MCF-7 Kd 0.13 ± 0.02 nM drugbank.com

Assessment in Estrogen Receptor-Negative Control Cell Lines (e.g., MDA-MB-231)

To confirm the ER-specificity of ¹⁸F-FES, estrogen receptor-negative (ER-) cell lines, such as MDA-MB-231, are used as controls. mdpi.comnih.gov These cells lack significant ER expression, and therefore, should not exhibit specific uptake of ¹⁸F-FES. snmjournals.orgsnmjournals.org

Studies have consistently shown that there is no significant specific binding of ¹⁸F-FES in parental MDA-MB-231 cells. rsna.orgnih.gov To further validate these findings, researchers have engineered MDA-MB-231 cells to express wild-type ER (WT-ER). In these modified cells, ¹⁸F-FES uptake was significantly higher than in the parental MDA-MB-231 xenografts (0.85±0.045 vs 0.42±0.051 %ID/g). nih.gov Conversely, when MDA-MB-231 cells were engineered with a mutant ER (G521R) defective in estradiol binding, there was no significant ¹⁸F-FES uptake (0.49±0.042 %ID/g), similar to the negative control cells. rsna.orgnih.gov These experiments underscore that the retention of ¹⁸F-FES is strictly dependent on a functional ER. rsna.orgnih.gov

Autoradiography on Tissue Sections (Ex Vivo)

Ex vivo autoradiography on tissue sections provides a visual and quantitative assessment of radiotracer distribution within a tumor or organ. This technique has been employed to confirm the specific binding of ¹⁸F-FES and its derivatives to ER-positive tissues. In studies involving derivatives of ¹⁸F-FES, in vitro autoradiography on ER+ tumor slices revealed high specific binding. mdpi.comresearchgate.netnih.govresearchgate.net This method complements in vitro cell culture studies and in vivo imaging by providing high-resolution localization of the radiotracer within the tissue microenvironment, confirming that the uptake seen on a larger scale corresponds to specific receptor binding at the cellular level.

In Vivo Biodistribution Studies in Animal Models

In vivo biodistribution studies in animal models are essential to understand how ¹⁸F-FES is distributed throughout the body, metabolized, and excreted. These studies provide critical information on target-to-background ratios and potential off-target accumulation.

Organ and Tissue Distribution in Healthy Animals (e.g., mice)

Biodistribution studies in healthy animals, such as female BALB/c and Swiss mice, have demonstrated that ¹⁸F-FES has an affinity for organs known to express estrogen receptors. bjrs.org.brredalyc.org Following intravenous injection, ¹⁸F-FES distributes primarily to the hepatobiliary system, small and large intestines, heart wall, blood, kidney, uterus, and bladder. drugbank.comfda.govnucmedtutorials.com

In female Swiss mice, a significant blood concentration of 1.36 %ID/g was observed at 5 minutes post-injection, which decreased to 0.08 %ID/g by 180 minutes. redalyc.org High uptake in the liver was noted early on, indicative of hepatic metabolism. redalyc.org The uterus also showed uptake, confirming the tracer's affinity for ER-expressing tissues. redalyc.org Studies in tumor-bearing nude mice have also provided data on the distribution in various organs, showing low uptake in most non-target organs over time. mdpi.com

Table 2: Biodistribution of ¹⁸F-FES in Healthy Female Swiss Mice (%ID/g)

Time Post-Injection Blood Liver Small Intestine Uterus
5 min 1.36 High - Uptake Observed
180 min 0.08 - High -

Data derived from graphical representation in the source. redalyc.org

Characterization of Metabolism and Excretion Pathways in Preclinical Species

The metabolism of ¹⁸F-FES is a key aspect of its preclinical evaluation. The liver rapidly metabolizes ¹⁸F-FES. drugbank.comfda.govnucmedtutorials.com At 20 minutes post-injection, approximately 20% of the circulating radioactivity is in the form of the unmetabolized parent drug. fda.govnucmedtutorials.com This decreases to less than 5% by 2 hours post-injection. drugbank.comfda.govnucmedtutorials.com The primary metabolites are glucuronide and sulfate conjugates. drugbank.com

Elimination of ¹⁸F-FES and its metabolites occurs through both biliary and urinary excretion. drugbank.comfda.govnucmedtutorials.com The unbound conjugated metabolites are secreted into the bile, undergo enterohepatic circulation, and are then excreted renally. drugbank.com The high uptake observed in the small intestine in biodistribution studies is indicative of this reabsorption of metabolites. redalyc.org This rapid metabolism and clearance profile, particularly the fast hepatobiliary clearance observed with some derivatives, is a favorable characteristic for an imaging agent, as it helps to reduce background signal and improve image quality. mdpi.comresearchgate.netnih.govdntb.gov.ua

Positron Emission Tomography (PET) Imaging in Animal Disease Models

Positron Emission Tomography (PET) with the radiolabeled estrogen analog 16α-[¹⁸F]fluoro-17β-estradiol (this compound, or ¹⁸F-FES) is a critical non-invasive imaging technique in the preclinical evaluation of estrogen receptor (ER) status in various disease models. nih.govspringernature.commdpi.com This method allows for the in vivo visualization and quantification of ER expression, which is particularly valuable in cancer research, as ER is overexpressed in a majority of breast tumors. nih.govnih.gov Preclinical PET imaging with ¹⁸F-FES in animal models serves to validate the tracer's utility, understand its biological behavior, and assess the efficacy of therapeutic interventions targeting the ER pathway. aacrjournals.orgfda.gov

The technique has been successfully employed to image ER-positive breast and ovarian cancers in animal models, providing a foundation for its clinical application. nih.gov Studies in tumor-bearing mice have demonstrated that ¹⁸F-FES PET can reliably differentiate between tumors with varying levels of ERα expression. nih.gov Furthermore, ¹⁸F-FES PET has been used to investigate ER availability in the brains of rats, highlighting its potential for neurological studies. nih.govsnmjournals.org The ability to non-invasively monitor ER status throughout the body is a significant advantage over traditional biopsy methods, which are subject to sampling errors and cannot easily assess metastatic or difficult-to-access lesions. snmjournals.orgamegroups.org

Establishment of Estrogen Receptor-Positive Tumor Models (e.g., xenografts, genetically modified models)

The preclinical evaluation of ¹⁸F-FES heavily relies on the use of well-characterized animal models that mimic human ER-positive diseases, primarily breast cancer. The most common approach involves the use of xenografts, where human cancer cell lines are implanted into immunocompromised mice.

Xenograft Models:

MCF-7 Cells: This is a widely used ER-positive human breast cancer cell line. aacrjournals.orgamegroups.org Xenografts derived from MCF-7 cells are instrumental in studying the in vivo uptake and specificity of ¹⁸F-FES. aacrjournals.orgnih.gov These models have been used to demonstrate that ¹⁸F-FES uptake correlates with ER expression and can be blocked by ER antagonists. nih.gov

ZR-75-1 Cells: Another ER-positive human breast cancer cell line, ZR-75-1, is also frequently used to create xenograft models. amegroups.orgplos.org These models have been pivotal in studies comparing ¹⁸F-FES with other PET tracers and for evaluating the early response to endocrine therapies. plos.org

T47D Cells: This ER-positive cell line is also utilized in xenograft studies to investigate the biodistribution and tumor-specific uptake of novel estradiol derivatives in comparison to ¹⁸F-FES. nih.govmdpi.com

MDA-MB-231 Cells: While this cell line is ER-negative, it is often used as a negative control in xenograft studies to demonstrate the ER-specificity of ¹⁸F-FES uptake. nih.govmdpi.com To further investigate the specificity of ¹⁸F-FES, MDA-MB-231 cells have been genetically engineered to express wild-type or mutant ERα. nih.govnih.govnih.gov

Genetically Modified Models:

To create more sophisticated models of ER-positive tumors, researchers have employed genetic modification techniques. For instance, murine mammary adenocarcinoma cell lines (MC7-L1 and MC4-L2), which are ER-positive, have been modified using small hairpin RNA (shRNA) to knock down the expression of the ERα gene. nih.govresearchgate.net These ERα-knockdown models allow for a direct comparison of ¹⁸F-FES uptake between tumors with high and low ERα expression, providing a controlled system to validate the tracer's ability to detect changes in receptor levels. nih.govresearchgate.net

Quantitative Imaging of Tracer Uptake in Tumor Models

A key aspect of preclinical ¹⁸F-FES PET imaging is the quantitative analysis of tracer uptake in tumors. This allows for an objective assessment of ER expression levels and changes in response to various interventions. The primary method for this quantification is the Standardized Uptake Value (SUV).

The Standardized Uptake Value (SUV) is a semi-quantitative metric used in PET imaging to represent the relative uptake of a radiotracer in a region of interest. wikipedia.org It is calculated by normalizing the measured radioactivity concentration in the tissue by the injected dose and the body weight of the animal. nih.gov This allows for a standardized comparison of tracer uptake across different animals and studies. wikipedia.org

In preclinical studies with ¹⁸F-FES, SUV analysis is crucial for evaluating the tracer's performance. For example, studies have shown that ER-positive tumors exhibit significantly higher ¹⁸F-FES SUVmax values compared to ER-negative tumors. nih.gov A threshold SUVmax of greater than 1.5 has been suggested to distinguish ER-positive from ER-negative lesions. nih.govnih.govsnmjournals.org Furthermore, changes in SUV are used to monitor the pharmacodynamic effects of endocrine therapies. nih.govaacrjournals.org A significant decrease in ¹⁸F-FES SUV after treatment can indicate successful ER blockade or downregulation. aacrjournals.orgaacrjournals.org

The following table presents a summary of ¹⁸F-FES uptake values in different preclinical tumor models:

Cell LineER StatusIntervention¹⁸F-FES Uptake (%ID/g or SUV)Reference
MC7-L1ER+None1.06 ± 0.21 %ID/g nih.gov
MC7-L1 ERαKDERα-knockdownGene Knockdown0.47 ± 0.08 %ID/g nih.gov
MC4-L2ER+None1.03 ± 0.30 %ID/g nih.gov
MC4-L2 ERαKDERα-knockdownGene Knockdown0.51 ± 0.19 %ID/g nih.gov
ZR-75-1ER+VehicleNo significant change from baseline plos.org
ZR-75-1ER+Fulvestrant-86 ± 8% decrease from baseline on day 3 plos.org
MDA-MB-231 WT-ERER+ (engineered)None1.68 ± 0.12 %ID/g nih.gov
MDA-MB-231 Y537S-ERER+ (mutant)None1.45 ± 0.06 %ID/g nih.gov
MDA-MB-231 Y537C-ERER+ (mutant)None2.09 ± 0.20 %ID/g nih.gov

This table is interactive. You can sort and filter the data by clicking on the column headers.

While SUV provides a practical measure of tracer uptake, kinetic modeling offers a more detailed and quantitative analysis of the physiological processes governing the distribution of ¹⁸F-FES. Kinetic models use dynamic PET data, acquired over a period of time, to estimate parameters such as tracer delivery, transport, and binding to receptors.

In preclinical studies of ¹⁸F-FES, kinetic modeling has been applied, particularly in the context of brain imaging in rats. nih.govsnmjournals.org A reversible two-tissue compartment model is often employed to describe the tracer's kinetics in tissues with specific binding sites, such as the pituitary and hypothalamus. snmjournals.org This model allows for the estimation of the volume of distribution (VT) and binding potential (BPND), which are more direct measures of receptor availability than SUV. nih.govsnmjournals.org Studies have shown that these kinetic parameters are sensitive to changes in endogenous estrogen levels, demonstrating the utility of this approach for quantifying ER availability in the brain. nih.govsnmjournals.org

Standardized Uptake Value (SUV) Analysis in Preclinical Imaging

Assessment of Estrogen Receptor Expression Changes in Response to Experimental Interventions (e.g., gene knockdown, antiestrogen treatment)

A significant application of preclinical ¹⁸F-FES PET imaging is the assessment of changes in ER expression in response to various experimental interventions. This allows researchers to non-invasively monitor the effects of novel therapies and genetic manipulations on ER signaling.

Gene Knockdown:

As previously mentioned, studies have utilized ERα-knockdown tumor models to validate the sensitivity of ¹⁸F-FES PET in detecting reduced ER expression. nih.govresearchgate.net In these models, a significant decrease in ¹⁸F-FES uptake was observed in the ERα-knockdown tumors compared to their ER-positive counterparts, confirming the tracer's ability to reflect changes in receptor levels due to genetic alterations. nih.gov

Antiestrogen Treatment:

¹⁸F-FES PET is a powerful tool for monitoring the pharmacodynamic effects of antiestrogen therapies. Studies in xenograft models have demonstrated that treatment with ER antagonists or downregulators, such as fulvestrant, leads to a significant reduction in ¹⁸F-FES uptake in ER-positive tumors. aacrjournals.orgamegroups.orgplos.orgnih.gov This decrease in tracer uptake reflects the blockade and/or degradation of the ER by the therapeutic agent. aacrjournals.orgnih.gov The ability to visualize and quantify this effect early in the course of treatment holds great promise for predicting therapeutic response and optimizing drug dosing. aacrjournals.orgplos.org

The following table summarizes the effects of antiestrogen treatment on ¹⁸F-FES uptake in preclinical models:

Cell LineTreatmentChange in ¹⁸F-FES UptakeReference
ZR-75-1FulvestrantSignificant decrease amegroups.orgplos.org
MCF-7FulvestrantDose-dependent reduction aacrjournals.org

This table is interactive. You can sort and filter the data by clicking on the column headers.

Comparative PET Imaging Studies with Other Molecular Tracers in Preclinical Settings

To further validate the specificity and utility of ¹⁸F-FES, comparative imaging studies with other PET tracers are often conducted in preclinical models. These studies help to elucidate the unique information provided by ¹⁸F-FES in comparison to tracers that measure different biological processes.

A common comparison is made with ¹⁸F-Fluorodeoxyglucose (¹⁸F-FDG), a tracer that measures glucose metabolism and is widely used in oncology. aacrjournals.orgnih.govplos.org Studies have shown that while ¹⁸F-FES uptake is directly related to ER expression, ¹⁸F-FDG uptake may not always correlate with response to endocrine therapy. plos.org In some cases, no significant difference in ¹⁸F-FDG uptake was observed between ER-positive and ERα-knockdown tumors, indicating that the metabolic phenotype was not altered despite the change in ER expression. nih.gov

Another tracer used for comparison is ¹⁸F-Fluoromisonidazole (¹⁸F-FMISO), which is a marker of hypoxia. plos.org Comparative studies have shown that ¹⁸F-FES provides a more direct and earlier prediction of response to endocrine therapy compared to ¹⁸F-FMISO. plos.org

The following table provides a comparative overview of ¹⁸F-FES with other tracers in a preclinical setting:

TracerBiological Process MeasuredCorrelation with Endocrine Therapy ResponseReference
¹⁸F-FESEstrogen Receptor ExpressionStrong correlation, early predictor plos.org
¹⁸F-FDGGlucose MetabolismNo clear relationship plos.org
¹⁸F-FMISOHypoxiaIndirect approach plos.org

This table is interactive. You can sort and filter the data by clicking on the column headers.

Advanced Methodologies for Quantitative Imaging Analysis and Validation in Research

Tracer Kinetic Modeling for Fluoroestradiol F-18 PET Data in Preclinical Studies

Tracer kinetic modeling provides a mathematical framework to describe the distribution and binding of this compound in tissues over time, allowing for the estimation of key physiological parameters.

Compartmental models are frequently employed to analyze the dynamic sequence of images acquired during a this compound PET scan. These models simplify complex biological systems into a series of distinct compartments representing different states of the tracer.

For this compound, the irreversible two-tissue compartment model (2T3k) is often the preferred model for characterizing its kinetics in tumor lesions and the majority of organ tissues. Current time information in Dallas, TX, US.nih.gov This model describes the movement of the tracer from plasma into the tissue and its subsequent binding to estrogen receptors. In some contexts, a reversible two-tissue compartment model (2T4k) has also been considered, particularly in tissues with different binding characteristics like the brain. snmjournals.org

A study on metastatic ER-positive breast cancer found that the irreversible two-tissue compartment model best characterized the kinetics of this compound. Current time information in Dallas, TX, US.nih.gov This indicates that once this compound binds to the estrogen receptor, it is effectively trapped for the duration of the PET scan. In brain imaging studies, a reversible two-tissue compartment model (2T4k) with a fixed ratio of influx to efflux rate constants (K1/k2) was found to be the optimal method for quantification. snmjournals.org

The selection of the most appropriate model is typically based on statistical criteria, such as the Akaike Information Criterion (AIC), which balances the goodness of fit with the complexity of the model. snmjournals.org

Table 1: Compartmental Model Preference for this compound PET Data Analysis

Tissue TypePreferred Compartmental ModelKey Findings
Metastatic Breast Cancer LesionsIrreversible Two-Tissue (2T3k) Current time information in Dallas, TX, US.nih.govnih.govThis model provided the best fit for tumor kinetics, suggesting irreversible binding of the tracer to estrogen receptors. Current time information in Dallas, TX, US.nih.gov
Human BrainReversible Two-Tissue (2T4k) with fixed K1/k2 snmjournals.orgThis model was preferred for quantifying ER availability, with the total volume of distribution (VT) being a reliable parameter. snmjournals.org

Non-compartmental analysis offers a simpler approach to quantifying tracer uptake without assuming a specific compartmental model structure. One common method is graphical analysis, such as the Patlak plot, which is suitable for tracers with irreversible uptake.

The Patlak graphical analysis can be used to estimate the net influx rate constant (Ki) of this compound. Current time information in Dallas, TX, US.nih.gov Studies have shown a strong correlation between Ki values derived from Patlak analysis and those obtained from full kinetic analysis using the irreversible two-tissue compartment model. Current time information in Dallas, TX, US.nih.gov This suggests that Patlak analysis can provide a reliable, simplified method for quantifying this compound uptake.

For instance, one study reported a high correlation (r² = 0.77) between Ki values from Patlak parametric images and those from the full kinetic analysis. Current time information in Dallas, TX, US.nih.gov Furthermore, these parametric Ki images demonstrated a higher target-to-background ratio compared to conventional Standardized Uptake Value (SUV) images, potentially improving lesion visibility. Current time information in Dallas, TX, US.nih.gov

The estimation of kinetic parameters from dynamic PET data is typically achieved through iterative optimization algorithms that fit the model to the measured time-activity curves. The reliability of these estimated parameters is a critical aspect of model validation.

Model validation involves assessing how well the chosen model describes the experimental data and the physiological processes it aims to represent. This can be achieved through several methods:

Goodness-of-fit analysis: Visual inspection of the fit between the model-generated and measured time-activity curves.

Statistical criteria: Using metrics like the Akaike Information Criterion (AIC) to compare different models. snmjournals.org

Parameter reliability: Assessing the standard errors of the estimated kinetic parameters. A high standard error may indicate that the parameter is not well-determined by the data.

Correlation with independent measures: Validating the kinetic parameters by correlating them with ex vivo measurements of receptor expression. snmjournals.org

In a study involving metastatic breast cancer, the net influx rate (Ki) derived from the 2T3k model showed a strong correlation with semi-quantitative measures like SUV (r² = 0.82) at 30-50 minutes post-injection. nih.gov In brain imaging, the total volume of distribution (VT) derived from the 2T4k model was found to be more reliably estimated than the binding potential (BPND). snmjournals.org

Non-Compartmental Analysis

Correlation of In Vivo PET Imaging Data with Ex Vivo Receptor Assays

A crucial step in validating this compound as an imaging biomarker is to establish a strong correlation between the in vivo PET signal and ex vivo measurements of estrogen receptor expression in tissue samples.

Immunohistochemistry is the clinical standard for determining the ER status of breast cancer tissue. Several studies have demonstrated a good correlation between this compound uptake, often measured as SUV, and ER expression quantified by IHC.

A study by Peterson et al. (2008) compared partial-volume-corrected SUV measures from this compound PET with ER expression assessed by three different IHC scoring methods in 17 patients. snmjournals.orgnih.govsnmjournals.org The results showed a good agreement, with correlation coefficients (ρ) ranging from 0.57 to 0.73. snmjournals.org The best correlation was observed between a computerized IHC index and the partial-volume-corrected SUV. snmjournals.org Notably, ER-negative tumors consistently showed low this compound uptake (SUV < 1.0), while ER-positive tumors had higher uptake (SUV > 1.1). snmjournals.orgnih.gov

Another study involving 85 patients reported a positive percent agreement of 76.6% and a negative percent agreement of 100% between this compound PET-CT results and ER status determined by IHC. sci-hub.se

Table 2: Correlation between this compound PET Uptake and Immunohistochemistry (IHC) ER Score

StudyNumber of PatientsPET MetricIHC Scoring MethodCorrelation Coefficient (r or ρ)Key Findings
Peterson et al. (2008) snmjournals.orgnih.govsnmjournals.org17Partial-Volume-Corrected SUVQualitative (0-3+), Allred Score, Computerized IHC Indexρ = 0.57 - 0.73 snmjournals.orgGood agreement between in vivo PET and ex vivo IHC. snmjournals.orgnih.gov
Chae et al. (2019) sci-hub.se85SUVmaxAllred ScoreNot specified, but high agreement reportedHigh negative percent agreement (100%) and moderate positive percent agreement (76.6%). sci-hub.se
Mintun et al. (1988) nih.govsnmjournals.orgNot specifiedNot specifiedRadioligand Bindingr = 0.96 snmjournals.orgExcellent correlation with in vitro radioligand binding. snmjournals.org

Radioligand binding assays performed on excised tissue samples provide a direct quantitative measure of receptor concentration. Early validation studies of this compound established a strong correlation between in vivo PET uptake and in vitro ER concentration determined by radioligand binding assays.

Mintun et al. (1988) reported a very high correlation (r = 0.96) between this compound uptake in tumors and in vitro ER concentrations measured by radioligand binding. snmjournals.org This foundational work provided strong evidence for the ability of this compound PET to quantitatively assess ER expression.

Subsequent research has consistently supported this correlation, confirming that this compound uptake measured by PET is directly proportional to tumor ER expression as determined by in vitro assays. gehealthcare.com In preclinical studies using rat models, ex vivo biodistribution analysis has shown high uptake of this compound in ER-rich tissues like the uterus and pituitary gland, which could be blocked by co-administration of unlabeled estradiol, further confirming the ER-mediated uptake. nih.govsnmjournals.org

In vitro competitive binding assays in cell lines have also been used to confirm the high affinity and specificity of this compound for the estrogen receptor. researchgate.net

Molecular Assays for ER Gene and Protein Expression (e.g., Immunoblotting)

The validation of this compound positron emission tomography (PET) as a quantitative imaging biomarker relies heavily on its correlation with established molecular assays for Estrogen Receptor (ER) gene and protein expression. These assays provide the ground truth against which the in vivo PET signal is compared, ensuring that the radiotracer uptake accurately reflects the underlying biology.

Immunohistochemistry (IHC) is the most widely used clinical method for assessing ER status in breast cancer tissue. snmjournals.orgsiemens-healthineers.comaacrjournals.org Studies have consistently demonstrated a strong correlation between this compound uptake, often measured as the Standardized Uptake Value (SUV), and ER expression determined by IHC. snmjournals.orgresearchgate.netresearchgate.net For instance, research has shown good agreement between this compound PET and ER expression measured by both qualitative and semi-quantitative IHC methods. snmjournals.orgresearchgate.net Correlation coefficients between various measures of this compound uptake and IHC have been reported in the range of 0.57 to 0.73. snmjournals.org Specifically, the best correlation was observed between the computerized IHC index and partial-volume-corrected this compound standardized uptake values. snmjournals.org ER-negative tumors typically show partial-volume-corrected standardized uptake values of less than 1.0, while ER-positive tumors have values above 1.1. snmjournals.org A meta-analysis of 12 studies confirmed a strong correlation between ER status determined by IHC and this compound PET. aacrjournals.org

Western blot analysis serves as another crucial tool for validating ER protein expression in preclinical models. In studies using engineered cell lines, Western blotting confirms the expression of wild-type or mutant ERα, providing a basis for interpreting this compound uptake. nih.govsnmjournals.org For example, in xenograft models, ERα protein expression in excised tumors is analyzed by Western blot to correlate with imaging findings. nih.gov

Quantitative polymerase chain reaction (qPCR) is employed to measure the transcription of the ER gene (ESR1) and ER-regulated target genes. nih.govaacrjournals.org This technique allows for the assessment of ER transcriptional function. For instance, in cell lines expressing mutant ER, qPCR has been used to demonstrate increased ER transcriptional activity and constitutive activation of target genes like PGR and TFF1 in the absence of estrogen. nih.gov Interestingly, some therapies can uncouple ER protein expression from ESR1 mRNA transcription, highlighting the importance of using protein-level assays in conjunction with gene expression studies for a comprehensive understanding. aacrjournals.org

In vitro binding assays are fundamental in characterizing the interaction between this compound and the ER. Saturation and competition binding assays are performed to determine the equilibrium dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50). nih.gov Studies have reported Kd values for this compound in the nanomolar range, indicating high binding affinity for the ER. nih.govdrugbank.com For example, in MCF-7 breast cancer cells, this compound was found to bind with a Kd of 0.13 ± 0.02 nM. drugbank.com

The following table summarizes findings from studies correlating this compound uptake with molecular assays:

Molecular AssayKey FindingsReference
Immunohistochemistry (IHC) Good agreement and significant correlation with this compound uptake (correlation coefficients 0.57-0.73). snmjournals.org
Pooled sensitivity and specificity of 82% and 95%, respectively, in a meta-analysis. snmjournals.org
Strong correlation validates the accuracy of this compound PET for assessing metastatic ER status. aacrjournals.org
Western Blot Confirms ERα protein expression in preclinical models used for this compound imaging studies. nih.govsnmjournals.org
qPCR Measures ESR1 mRNA transcription and ER transcriptional function, providing insights into receptor activity. nih.govaacrjournals.org
In Vitro Binding Assays Determine high-affinity binding of this compound to ER (Kd ~0.13 nM). drugbank.com

It is important to note that while these molecular assays are considered the gold standard, they are performed on tissue biopsies, which may not represent the heterogeneity of ER expression throughout the entire tumor burden of a patient. snmjournals.orgsiemens-healthineers.com this compound PET offers the advantage of a non-invasive, whole-body assessment of functional ER expression. siemens-healthineers.comresearchgate.net

Image Reconstruction and Data Processing Techniques for Preclinical PET

Accurate quantification of this compound uptake in preclinical positron emission tomography (PET) studies is paramount for reliable research findings. This requires sophisticated image reconstruction and data processing techniques to address the inherent limitations of PET imaging, particularly its relatively low spatial resolution.

Partial Volume Correction Methodologies

The partial volume effect (PVE) is a significant challenge in PET imaging that causes a blurring of the signal from small structures, leading to an underestimation of the true radioactivity concentration in small tumors and an overestimation in adjacent tissues. nih.govfei-lab.org This effect is particularly pronounced in preclinical imaging of small animal models. nih.gov Partial volume correction (PVC) methodologies are therefore essential to obtain more accurate quantitative data. nih.govfei-lab.org

Several PVC methods have been developed and applied in research settings. nih.gov These methods often require anatomical information from a higher-resolution imaging modality like magnetic resonance imaging (MRI) or computed tomography (CT). fei-lab.org

Recovery Coefficient (RC)-Based Methods: This approach uses recovery coefficients derived from phantom studies to correct for the loss of signal in small objects. The RC is a function of the object's size, shape, and the scanner's spatial resolution. nih.gov In oncological studies, RCs can be determined based on PET measurements of the lesion-to-background ratio and the lesion's metabolic volume. nih.gov This method has been shown to be accurate for lesions with a diameter greater than 1 cm. nih.gov

Voxel-Based Correction Methods: These techniques operate on a voxel-by-voxel basis.

Müller-Gärtner (MG) Method: This is a three-compartment model that uses segmented MRI data to correct for spill-over between gray matter, white matter, and cerebrospinal fluid in brain imaging. nih.govfrontiersin.org While primarily used in neuroimaging, the principles can be adapted for other applications.

Meltzer (MZ) Method: This is a simpler two-compartment approach. nih.govfrontiersin.org

Region-Based Correction Methods:

Geometric Transfer Matrix (GTM): This method is used for region-of-interest (ROI) analysis and requires well-defined anatomical regions from a co-registered high-resolution image. nih.gov

The application of PVC has been shown to significantly impact the quantitative results of this compound PET studies. For instance, in a study comparing this compound uptake with IHC, the mean Standardized Uptake Value (SUV) for tumors changed from 1.3 to 2.0 after partial volume correction. snmjournals.org The best correlation with IHC was found with partial-volume-corrected SUVs. snmjournals.org This highlights the necessity of PVC for accurately validating this compound uptake as a measure of ER expression, independent of tumor size. snmjournals.org However, it is also acknowledged that this correction is an approximation based on an imperfect estimate of tumor size and can introduce its own variability. snmjournals.org

Image Segmentation and Region-of-Interest (ROI) Definition

Following image reconstruction and correction, the next critical step is the segmentation of tumors and the definition of regions-of-interest (ROI) to extract quantitative data.

Image Segmentation is the process of partitioning an image into multiple segments or regions. In preclinical this compound PET, this involves identifying and delineating the tumor from the surrounding background tissue. Automated or semi-automated segmentation methods are often preferred to reduce operator-dependent variability. Some techniques are based on a threshold of the maximum lesion uptake to define an isocontour around the lesion. nih.gov Deep learning architectures are also being explored for automated lesion detection and segmentation. rsna.org

Region-of-Interest (ROI) Definition involves drawing a two-dimensional or three-dimensional region around the segmented tumor to measure the radioactivity concentration. The placement and size of the ROI are critical for accurate quantification.

In preclinical studies, ROIs are drawn over the tumor on multiple adjacent imaging planes. snmjournals.orgnih.gov

To minimize the partial volume effect, analyses are often restricted to lesions above a certain size, for example, larger than 1.0 cm or 1.5 cm³ in diameter. researchgate.netaacrjournals.org

Anatomical imaging from CT or MRI is typically used to guide the placement of ROIs on the PET images. snmjournals.orgaacrjournals.org For example, CT scans are used for attenuation correction and lesion localization. aacrjournals.org

For biodistribution studies, ROIs are also placed on other organs and tissues, such as muscle, to calculate tumor-to-background ratios. snmjournals.org

The quantitative metrics derived from these ROIs include the mean and maximum SUV, the percentage of injected dose per gram of tissue (%ID/g), and kinetic parameters from dynamic imaging. snmjournals.orgnih.gov For instance, in preclinical xenograft models, this compound uptake is often expressed as mean %ID/g, and tumor-to-muscle ratios are calculated to assess specific uptake. nih.govsnmjournals.org

The following table provides examples of quantitative data from preclinical this compound PET studies:

Animal ModelTumor TypeQuantitative MetricFindingReference
Nude MiceMCF-7 (ER+)%ID/g in tumorHigh uptake, decreasing over time nih.gov
Nude MiceMDA-MB-231 (ER-)%ID/g in tumorLow uptake nih.gov
Athymic Nude MiceWT-ER XenograftsMean %ID/g1.68 ± 0.12 snmjournals.orgnih.gov
Athymic Nude MiceY537S-ER XenograftsMean %ID/g1.45 ± 0.06 snmjournals.orgnih.gov
Athymic Nude MiceY537C-ER XenograftsMean %ID/g2.09 ± 0.20 snmjournals.orgnih.gov
Athymic Nude Mice231 WT ER XenograftsTumor-to-Muscle Ratio2.1 ± 0.10 nih.gov
Athymic Nude Mice231 G521R ER XenograftsTumor-to-Muscle Ratio1.1 ± 0.08 nih.gov

These advanced methodologies for image analysis and validation are crucial for ensuring the scientific rigor of preclinical research using this compound and for translating these findings into clinical applications.

Innovations and Future Directions in Fluoroestradiol F-18 Research

Development of Novel Fluoroestradiol Derivatives with Modified Pharmacokinetics

A significant focus of ongoing research is the development of new versions of fluoroestradiol to address some of the limitations of the current compound, ¹⁸F-FES. These efforts largely involve chemical modifications to improve how the tracer behaves in the body.

Strategies for Modifying Lipophilicity and Metabolic Stability

One of the drawbacks of ¹⁸F-FES is its high retention in the liver, which is attributed to its lipophilicity (tendency to dissolve in fats) and how it's metabolized. nih.govnih.govmdpi.com This can make it difficult to detect cancerous lesions in the liver. To counter this, researchers are developing estradiol derivatives with reduced lipophilicity. The goal is to create a tracer that is cleared more quickly from the liver and other non-target tissues. nih.gov One approach involves attaching more water-soluble (hydrophilic) components to the estradiol molecule. For example, one study developed a derivative, ¹⁸F-TA-Glyco-EE, which showed faster clearance from the liver in preclinical models. nih.govresearchgate.net

Improving metabolic stability is another key objective. nih.gov The breakdown of ¹⁸F-FES in the body can release free ¹⁸F-fluoride, which can accumulate in bones and interfere with image interpretation. To address this, scientists are creating derivatives designed to be more resistant to metabolic breakdown. For instance, the introduction of a second, non-radioactive fluorine atom at the 4-position of the steroid ring and an 11β-methoxy group has been shown to increase metabolic stability. nih.govsnmjournals.org One such derivative, 4-fluoro-11β-methoxy-16α-¹⁸F-fluoroestradiol (¹⁸F-4FMFES), demonstrated a 2.5-fold increase in metabolic stability compared to ¹⁸F-FES in a clinical study. nih.govsnmjournals.org

Exploration of Alternative Fluorination Positions

The specific location of the fluorine-18 atom on the estradiol molecule is crucial to its function. In ¹⁸F-FES, the fluorine-18 is at the 16α-position. nih.gov Researchers are actively exploring placing the fluorine atom at different positions on the steroid structure to see if it can yield a tracer with better properties. nih.gov The aim is to maintain or improve the high binding affinity for the estrogen receptor while potentially enhancing metabolic stability and achieving a more favorable distribution in the body. A series of derivatives with fluorine substitutions on the A-ring of the estradiol molecule have been synthesized and evaluated to this end. nih.govsnmjournals.org

Integration with Advanced Imaging Modalities for Multimodal Research

Combining ¹⁸F-FES PET with other imaging techniques provides a more holistic view by merging functional and anatomical information.

PET/CT and PET/MRI in Preclinical Research

In preclinical studies, the combination of ¹⁸F-FES PET with computed tomography (PET/CT) is a powerful tool. nih.gov This hybrid imaging approach allows for the precise anatomical localization of tissues that express estrogen receptors. nih.gov Similarly, PET/MRI is gaining traction in preclinical research. MRI offers superior soft-tissue contrast compared to CT and can provide additional physiological information. mdpi.com For instance, in cases of orbital metastases from breast cancer, ¹⁸F-FES PET/CT has shown higher sensitivity for detection compared to traditional imaging with ¹⁸F-FDG PET/CT, especially because of the low background ¹⁸F-FES signal in the brain and orbital regions. mdpi.com

Applications in Basic Research for Understanding Estrogen Receptor Biology

The utility of ¹⁸F-FES extends beyond its clinical role in breast cancer, serving as a valuable instrument in fundamental scientific inquiry into the broader biological functions of estrogen receptors.

Investigating ER Dynamics in Various Tissues (e.g., non-mammary)

Estrogen receptors are not confined to breast tissue; they are also present in the uterus, ovaries, brain, and are involved in the health of the cardiovascular and musculoskeletal systems. onderzoekmetmensen.nl ¹⁸F-FES PET provides a non-invasive method to visualize and quantify ER expression in these non-mammary tissues, offering a window into their roles in both normal physiology and disease. onderzoekmetmensen.nlsnmjournals.org For example, research has utilized ¹⁸F-FES PET to study ER expression in the human brain, with findings indicating specific binding in the pituitary gland, a region with high ER density. nih.govresearchgate.net Such studies are crucial for understanding the influence of estrogens in psychiatric and neurodegenerative disorders like Alzheimer's disease. onderzoekmetmensen.nlnih.gov Furthermore, ¹⁸F-FES has been used to assess ER expression in epithelial ovarian cancer, demonstrating a correlation between tracer uptake and ER levels, which could help identify patients who may benefit from endocrine therapies. snmjournals.org

Studies of Receptor Heterogeneity and Functional Status in Research Models

Fluoroestradiol F-18 (FES) serves as a critical tool in preclinical research for the non-invasive investigation of estrogen receptor (ER) heterogeneity and functional status. drugbank.com This is particularly significant in the context of breast cancer, where ER expression can vary substantially, impacting therapeutic efficacy.

Research using FES PET imaging in animal models has revealed considerable heterogeneity in ER expression, both within a single tumor (intratumoral) and between different metastatic sites (intertumoral). nih.govsnmjournals.org Studies in breast cancer xenografts have shown that FES uptake can differ significantly, reflecting the diverse landscape of ER-positive and ER-negative cells within a tumor. openmedscience.com This spatial variability is a key factor in the development of resistance to endocrine therapies. FES PET can identify this heterogeneity, providing insights that are challenging to obtain through traditional biopsy methods, which only sample a small portion of the tumor. drugbank.com

Beyond quantifying ER expression, FES PET provides information on the functional status of the receptor. The uptake of FES is contingent on the receptor's ability to bind to estradiol. This is crucial, as some tumors may express non-functional ERs. Research has demonstrated a correlation between FES uptake and the expression of estrogen-regulated genes, confirming that FES binding is indicative of a transcriptionally active ER. snmjournals.org This allows researchers to assess the functional implications of ER mutations and to monitor the effectiveness of therapies aimed at downregulating or blocking ER activity. A reduction in FES uptake following treatment can signify successful target engagement. aacrjournals.org

Longitudinal FES PET imaging in research models enables the dynamic monitoring of ER status over time, which is invaluable for studying acquired resistance to endocrine therapies. snmjournals.org This approach allows for the tracking of changes in ER expression and function during tumor progression and in response to treatment, facilitating the investigation of underlying resistance mechanisms.

Table 1: Research Findings on ER Heterogeneity and Functional Status using FES

Model SystemKey FindingImplication
Breast Cancer XenograftsDemonstrated significant intratumoral and intertumoral heterogeneity in FES uptake. nih.govHighlights the limitations of single-biopsy ER assessment and the potential for FES PET to provide a more comprehensive picture of ER status.
Patient-Derived Xenografts (PDXs)Enabled monitoring of dynamic changes in FES uptake in response to endocrine therapies. aacrjournals.orgProvides a non-invasive method to study the mechanisms of acquired therapeutic resistance.
Preclinical ModelsFES uptake correlates with ER expression and the expression of estrogen-regulated genes. snmjournals.orgConfirms that FES PET measures a functionally active estrogen receptor, providing a surrogate marker for ER pathway activity.

Methodological Advancements in Radiotracer Chemistry and Automation

The accessibility and utility of this compound have been significantly enhanced by continuous improvements in its radiochemical synthesis and automation processes.

Improved Synthesis Yields and Production Efficiency

The synthesis of FES typically involves a two-step process: the incorporation of fluorine-18 (F-18) into a precursor molecule, followed by hydrolysis. nih.gov Initial synthesis methods were often plagued by low and inconsistent radiochemical yields. researchgate.net However, extensive research has led to the optimization of reaction parameters such as temperature, precursor concentration, and the use of improved catalysts, resulting in more reliable and efficient production. researchgate.netnih.gov

Table 2: Comparison of FES Synthesis Methodologies

ParameterTraditional Manual MethodImproved Automated Method
Precursor Estradiol-3,17-ditosylate3-O-methoxymethyl-16β,17β-epiestriol-O-cyclic sulfone (MMSE) nih.govbjrs.org.br
Radiochemical Yield (decay-corrected) 10–20% nih.gov40-55% nih.govnih.gov
Synthesis Time ~70-80 minutes nih.gov~48-75 minutes bjrs.org.brfrontiersin.org
Purification Method HPLC nih.govSolid-Phase Extraction (SPE) nih.gov

Miniaturization and High-Throughput Synthesis Approaches

A promising frontier in FES production is the development of miniaturized, microfluidic-based synthesis systems. snmjournals.org These "radiochemistry-on-a-chip" platforms offer several advantages over conventional large-scale synthesis modules, including reduced reagent consumption, faster reaction times due to enhanced heat and mass transfer, and the potential for higher yields. snmjournals.orgucla.edu

Research has successfully demonstrated the feasibility of performing FES synthesis on microfluidic devices. nih.gov While still largely in the research and development phase, these miniaturized systems have the potential to enable on-demand, high-throughput production of FES. This would be particularly advantageous for preclinical research, allowing for the rapid synthesis of small batches for animal studies or for screening novel FES derivatives. The integration of these micro-reactors with automated quality control could pave the way for fully automated, "dose-on-demand" production, further increasing the accessibility of FES for both research and clinical applications. ucla.edu

Q & A

Q. Q1. What is the biochemical mechanism of Fluoroestradiol F-18 (FES) in targeting estrogen receptor (ER)-positive tumors for PET imaging?

this compound binds selectively to estrogen receptors (ER-α and ER-β) due to its structural similarity to endogenous estradiol. The fluorine-18 isotope enables positron emission tomography (PET) detection, allowing visualization of ER density and distribution in tumors. Competitive binding assays and autoradiography studies confirm its specificity, with uptake correlating strongly with immunohistochemical ER expression .

Q. Q2. What are the primary pharmacokinetic properties of this compound that influence its clinical utility?

FES undergoes rapid hepatic metabolism, with only 10% of the injected dose remaining as the parent compound 2 hours post-administration. It is predominantly eliminated via biliary excretion (glucuronide/sulfate conjugates) and enterohepatic recirculation, with a plasma half-life of 1–3 hours. These properties necessitate early imaging (60–90 minutes post-injection) to maximize tumor-to-background contrast .

Advanced Research Questions

Q. Q3. How can researchers optimize imaging protocols for FES PET in heterogeneous tumor environments?

Protocol optimization involves:

  • Pharmacokinetic modeling : Using compartmental models to account for variable hepatic extraction and tumor perfusion.
  • Dual-tracer approaches : Combining FES with [18F]FDG or HER2-targeting tracers to address tumor heterogeneity and receptor discordance .
  • Timing adjustments : Tailoring scan windows based on patient-specific metabolic rates, validated through dynamic PET acquisitions .

Q. Q4. What methodologies are recommended for reconciling discrepancies between FES PET uptake and biopsy-based ER status?

Discrepancies may arise due to intratumoral heterogeneity or sampling bias. Solutions include:

  • Spatial correlation : Coregistering PET images with post-biopsy histology maps.
  • Quantitative thresholds : Establishing SUV (standardized uptake value) cutoffs via receiver operating characteristic (ROC) analysis, validated against ER-positive cell line xenografts .

Q. Q5. What experimental designs are critical for assessing FES PET as a predictive biomarker for endocrine therapy response?

Key design elements:

  • Longitudinal cohorts : Pre- and post-therapy scans to track ER modulation.
  • Control groups : Comparing FES uptake in patients receiving selective ER degraders (e.g., fulvestrant) versus placebo.
  • Endpoint validation : Correlating SUV changes with progression-free survival (PFS) in metastatic breast cancer trials .

Q. Q6. How can researchers address challenges in quantifying ER density using FES PET due to metabolite interference?

Methods include:

  • Plasma metabolite correction : Measuring free FES levels via HPLC or solid-phase extraction during dynamic scans.
  • Compartmental modeling : Applying Logan graphical analysis to separate specific binding from nonspecific uptake .

Q. Q7. What are the implications of FES PET's limited sensitivity in low-ER-expressing tumors, and how can this be mitigated?

Low ER expression (<10% by IHC) reduces FES uptake sensitivity. Mitigation strategies:

  • Tracer dose escalation : Balancing radiation safety limits (effective dose ~0.024 mSv/MBq) with improved signal-to-noise ratios.
  • Hybrid imaging : Co-administering FES with FDG to identify metabolically active, ER-negative subclones .

Methodological and Safety Considerations

Q. Q8. What nonclinical data support the safety profile of this compound in vulnerable populations (e.g., renal/hepatic impairment)?

Animal toxicology studies show no adverse effects at diagnostic doses (≤10 µg estradiol-equivalent activity). Hepatic impairment may delay clearance, requiring adjusted imaging timelines. Renal excretion is minimal (<20%), reducing nephrotoxicity concerns .

Q. Q9. How should researchers validate novel FES PET quantification methods against gold-standard ER assays?

Validation steps:

In vitro correlation : Compare SUV with ER density measured via ligand-binding assays in excised tumors.

Multicenter harmonization : Standardize PET protocols (reconstruction algorithms, SUV normalization) to minimize inter-scanner variability .

Q. Q10. What emerging tracers or technologies could complement or replace FES PET in ER imaging?

Emerging alternatives:

  • Cu-64-labeled ER ligands : For theranostic applications (PET imaging + targeted radiotherapy).
  • 18F-Fluoro-furanyl-norprogesterone (FFNP) : Progesterone receptor imaging to assess crosstalk with ER pathways .

Data Interpretation and Reporting Standards

Q. Q11. How should researchers report conflicting findings between FES PET and liquid biopsy-based ER status?

  • Contextual analysis : Consider temporal discordance (e.g., ER loss post-therapy) or spatial heterogeneity.
  • Multimodal validation : Integrate circulating tumor DNA (ctDNA) ER mutations with FES uptake patterns .

Q. Q12. What statistical frameworks are recommended for analyzing FES PET data in multicenter trials?

Use mixed-effects models to account for institutional variability. Include covariates like scanner type, reconstruction parameters, and inter-reader variability in ER scoring .

Future Directions

Q. Q13. What preclinical models are most suitable for investigating FES PET's role in predicting resistance to CDK4/6 inhibitors?

Patient-derived xenografts (PDXs) with intact ER signaling pathways. Monitor FES uptake changes during palbociclib treatment, correlating with Ki67 suppression and PIK3CA mutation status .

Q. Q14. How can FES PET be integrated with radiogenomic platforms to refine ER-positive subtype classification?

Combine FES SUV with transcriptomic data (e.g., PAM50 subtypes) using machine learning. Prioritize luminal A/B tumors for endocrine therapy escalation/de-escalation trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluoroestradiol F-18
Reactant of Route 2
Fluoroestradiol F-18

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.